molecular formula C16H19N5O B2927986 n-(1-Cyanocyclohexyl)-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 2127719-65-5

n-(1-Cyanocyclohexyl)-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2927986
CAS No.: 2127719-65-5
M. Wt: 297.362
InChI Key: SSOIGOUVYOFRSD-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis . This method allows for the formation of a combinatorial library of pyrazolo[3,4-b]pyridine derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it binds to cannabinoid receptors and TSPO, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-8-12(13-9-18-21(2)14(13)19-11)15(22)20-16(10-17)6-4-3-5-7-16/h8-9H,3-7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOIGOUVYOFRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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